Cas no 1153114-90-9 (Methyl 2-2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate)

Methyl 2-2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate
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Methyl 2-2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64426-0.1g |
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate |
1153114-90-9 | 95% | 0.1g |
$83.0 | 2023-02-13 | |
Enamine | EN300-64426-0.25g |
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate |
1153114-90-9 | 95% | 0.25g |
$116.0 | 2023-02-13 | |
Enamine | EN300-64426-0.05g |
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate |
1153114-90-9 | 95% | 0.05g |
$64.0 | 2023-02-13 | |
Enamine | EN300-64426-1.0g |
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate |
1153114-90-9 | 95% | 1.0g |
$314.0 | 2023-02-13 | |
TRC | M334193-50mg |
Methyl 2-[2-(2,4-Dichlorophenyl)-N-methylacetamido]acetate |
1153114-90-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
TRC | M334193-25mg |
Methyl 2-[2-(2,4-Dichlorophenyl)-N-methylacetamido]acetate |
1153114-90-9 | 25mg |
$ 50.00 | 2022-06-03 | ||
TRC | M334193-250mg |
Methyl 2-[2-(2,4-Dichlorophenyl)-N-methylacetamido]acetate |
1153114-90-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
Enamine | EN300-64426-0.5g |
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate |
1153114-90-9 | 95% | 0.5g |
$218.0 | 2023-02-13 | |
Aaron | AR01A9X1-50mg |
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate |
1153114-90-9 | 95% | 50mg |
$98.00 | 2025-02-09 | |
Aaron | AR01A9X1-100mg |
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate |
1153114-90-9 | 95% | 100mg |
$140.00 | 2025-02-09 |
Methyl 2-2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
Methyl 2-2-(2,4-Dichlorophenyl)-N-methylacetamidoacetateに関する追加情報
Methyl 2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate: A Comprehensive Overview
Methyl 2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate, identified by the CAS number 1153114-90-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methyl ester group with a dichlorophenyl moiety and an N-methylacetamide functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of Methyl 2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate involves a series of well-established organic reactions. The starting material typically includes a dichlorobenzene derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the acetamide and ester functionalities. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have been documented in several peer-reviewed journals, highlighting the compound's potential for large-scale production.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. The dichlorophenyl group is known for its ability to enhance the pharmacokinetic properties of molecules, such as improving bioavailability and reducing toxicity. Researchers have explored its role in developing new antidepressants and anti-inflammatory agents, leveraging its ability to modulate key enzyme activities. For instance, studies published in the *Journal of Medicinal Chemistry* have demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase enzymes, which are central targets in pain management.
In addition to its pharmaceutical applications, Methyl 2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate has shown potential in agrochemicals. Its ability to act as a precursor in the synthesis of pesticides and herbicides has been explored extensively. Recent research indicates that certain analogs derived from this compound exhibit enhanced selectivity towards agricultural pests while maintaining low toxicity to non-target organisms. This dual functionality underscores its versatility as a chemical building block.
The toxicological profile of this compound has also been a subject of recent investigations. Studies conducted by regulatory agencies have established that while it exhibits low acute toxicity, long-term exposure may pose risks to aquatic ecosystems. These findings have prompted researchers to develop safer handling protocols and alternative synthesis routes that minimize environmental hazards.
Looking ahead, the future of Methyl 2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate appears bright, with ongoing research focusing on expanding its utility in biotechnology and materials science. Its ability to form stable complexes with metal ions has opened new avenues for its use in catalysis and sensor development. Furthermore, advancements in computational chemistry are enabling researchers to predict its interactions with biological systems more accurately, paving the way for personalized medicine applications.
In conclusion, Methyl 2-(2,4-Dichlorophenyl)-N-methylacetamidoacetate (CAS No. 1153114-90-9) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across pharmaceuticals, agrochemicals, and materials science highlight its importance as a versatile chemical entity. As research continues to uncover new facets of its properties and potential uses, this compound is poised to play an increasingly significant role in advancing scientific and technological frontiers.
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